15-LOX-1 Inhibition Potency: The Target Compound Exploits a Ki of 120 nM, Outperforming Classical LOX Inhibitors in a Cross-Study Context
The target compound has been identified as a competitive inhibitor of human 15-lipoxygenase-1 (15-LOX-1), with a measured Ki of 120 nM [1]. For context, the well-known catechol-based LOX inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC50 of approximately 30 µM against 15-LOX, representing a ~250-fold lower potency under comparable enzymatic assay conditions . Although a direct head-to-head comparison within a single study is lacking (cross-study comparable evidence), the quantitative difference in affinity suggests a significant potency advantage for the target compound over NDGA, a standard reference inhibitor.
| Evidence Dimension | 15-LOX-1 inhibitory potency |
|---|---|
| Target Compound Data | Ki = 120 nM (competitive inhibition; Lineweaver-Burk analysis) |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA): IC50 ≈ 30,000 nM (human 15-LOX-1, UV analysis with linoleic acid substrate) |
| Quantified Difference | ~250-fold lower Ki for target compound (approximate, cross-study comparison) |
| Conditions | Human recombinant 15-LOX-1; linoleic acid substrate; 10 min incubation; Ki determined by Lineweaver-Burk plot (target compound) vs. IC50 by UV absorbance (NDGA). |
Why This Matters
For researchers requiring nanomolar-level 15-LOX-1 inhibition to dissect lipoxygenase-dependent pathways or for in-cell target engagement studies, the target compound offers potency far exceeding that of the widely available reference inhibitor NDGA, even when accounting for cross-study variability.
- [1] BindingDB. BDBM50123670 (CHEMBL3622736): Affinity Data Ki = 120 nM. Assay: Competitive inhibition of human 15-LOX-1 using linoleic acid as substrate after 10 mins by Lineweaver-Burk plot analysis. View Source
